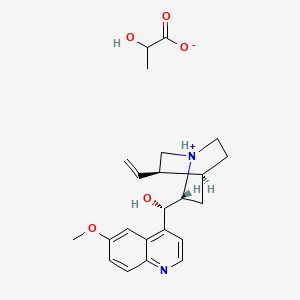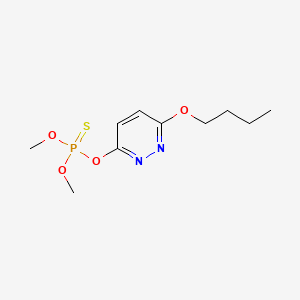
Phosphorothioic acid, O-(6-butoxy-3-pyridazinyl) O,O-dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O-(6-butoxy-3-pyridazinyl) O,O-dimethyl ester is a chemical compound that belongs to the class of organophosphates. These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and a sulfur atom. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O-(6-butoxy-3-pyridazinyl) O,O-dimethyl ester typically involves the reaction of 6-butoxy-3-pyridazine with dimethyl phosphorochloridothioate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reactants and control of temperature and pressure can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-(6-butoxy-3-pyridazinyl) O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Hydrolysis: Phosphoric acid and butoxy-3-pyridazine.
Substitution: Various alkyl or aryl phosphorothioates.
Scientific Research Applications
Phosphorothioic acid, O-(6-butoxy-3-pyridazinyl) O,O-dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its potential effects on enzymes and biological pathways.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the formulation of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound can cause an accumulation of acetylcholine, leading to overstimulation of nerve cells and eventual paralysis of pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly.
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
- Azamethiphos
Uniqueness
Phosphorothioic acid, O-(6-butoxy-3-pyridazinyl) O,O-dimethyl ester is unique due to its specific structure, which includes a butoxy group attached to the pyridazine ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar organophosphate compounds.
Properties
CAS No. |
53605-25-7 |
|---|---|
Molecular Formula |
C10H17N2O4PS |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
(6-butoxypyridazin-3-yl)oxy-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H17N2O4PS/c1-4-5-8-15-9-6-7-10(12-11-9)16-17(18,13-2)14-3/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
RKXMBOOFNVJOOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NN=C(C=C1)OP(=S)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





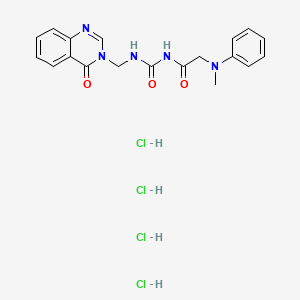
![1-Benzyl-4,5-dihydro-1-[2-[(1-oxododecyl)amino]ethyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12700532.png)

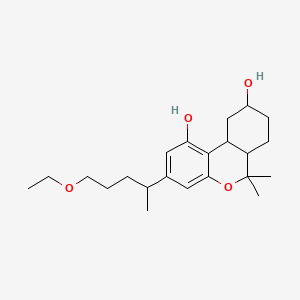
![2,2'-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol](/img/structure/B12700552.png)
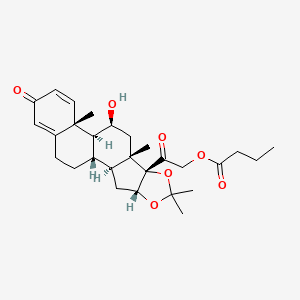
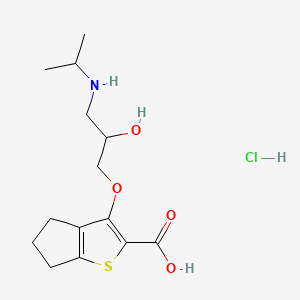
![4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride](/img/structure/B12700566.png)

